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molecular formula C7H9NO B121831 3-Pyridineethanol CAS No. 6293-56-7

3-Pyridineethanol

Cat. No. B121831
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214152

Procedure details

In 100 ml of CHCl3 was dissolved 6.39 g (0.052 mole) of 2-(3-pyridyl)ethanol followed by dropwise addition of 15.6 ml of thionyl chloride with stirring at room temperature. Then, the mixture was stirred for 1.5 hours, after which the solvent was distilled off. After addition of ether, crystals were recovered by filtration and dried. The procedure gave 9.13 g of 2-(3-pyridyl)ethyl chloride hydrochloride as white crystals.
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8]O)[CH:2]=1.S(Cl)([Cl:12])=O>C(Cl)(Cl)Cl>[ClH:12].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][Cl:12])[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
6.39 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was distilled off
ADDITION
Type
ADDITION
Details
After addition of ether, crystals
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC(=CC=C1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 9.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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